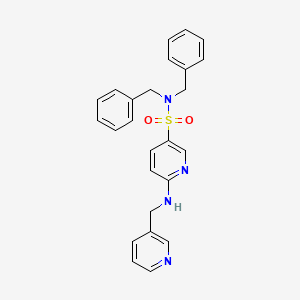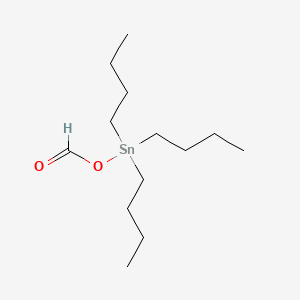
Tributyl(formyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(formyloxy)stannane is an organotin compound with the chemical formula C₁₃H₂₈O₂Sn . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have been widely studied due to their diverse applications in organic synthesis, particularly in radical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(formyloxy)stannane can be synthesized through the reaction of tributyltin hydride with formic acid. The reaction typically involves the following steps:
Formation of Tributyltin Hydride: Tributyltin hydride is prepared by reducing tributyltin chloride with lithium aluminium hydride.
Reaction with Formic Acid: The tributyltin hydride is then reacted with formic acid to form this compound.
The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(formyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Deoxygenation: It is used in the Barton-McCombie deoxygenation reaction to remove oxygen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Azobisisobutyronitrile (AIBN): Used as a radical initiator.
Lithium Aluminium Hydride: Used in reduction reactions.
Formic Acid: Used in the synthesis of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the major products are typically hydrocarbons, while in deoxygenation reactions, the major products are deoxygenated organic molecules .
Aplicaciones Científicas De Investigación
Tributyl(formyloxy)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in radical reactions and in the synthesis of complex organic molecules.
Biological Studies: It has been studied for its potential biological activity and toxicity.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tributyl(formyloxy)stannane involves the formation of stannyl radicals. These radicals can participate in various radical reactions, including reduction and deoxygenation. The molecular targets and pathways involved in these reactions include organic halides and oxygen-containing functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tributyl(formyloxy)stannane include:
Tributyltin Hydride: Used as a reducing agent in radical reactions.
Tributyltin Chloride: Used as a precursor in the synthesis of other organotin compounds.
Tributyltin Oxide: Used in industrial applications and as a catalyst
Uniqueness
This compound is unique due to its specific reactivity and applications in radical reactions. Its ability to participate in deoxygenation reactions makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
5847-51-8 |
|---|---|
Fórmula molecular |
C13H28O2Sn |
Peso molecular |
335.07 g/mol |
Nombre IUPAC |
tributylstannyl formate |
InChI |
InChI=1S/3C4H9.CH2O2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;1H,(H,2,3);/q;;;;+1/p-1 |
Clave InChI |
POUGAXCXKDLEMK-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


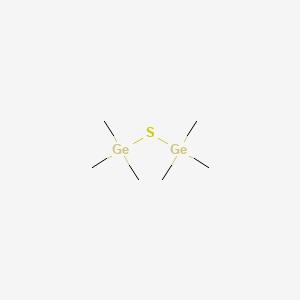
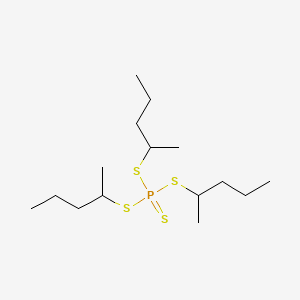

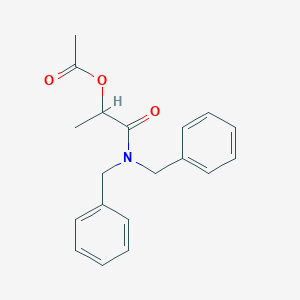
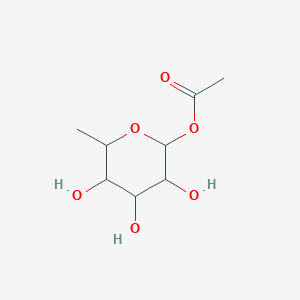
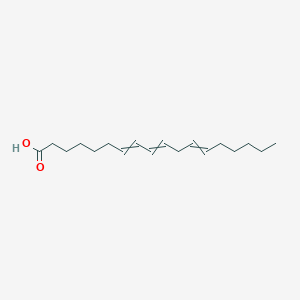
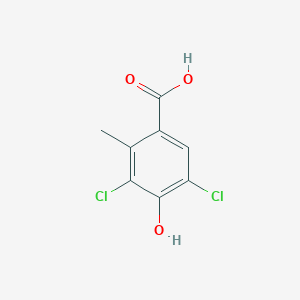
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
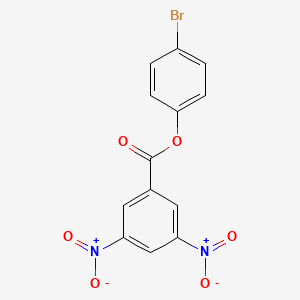
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
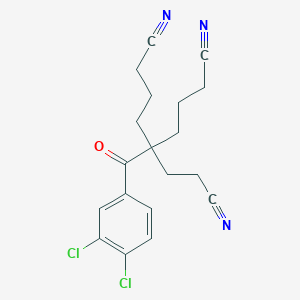
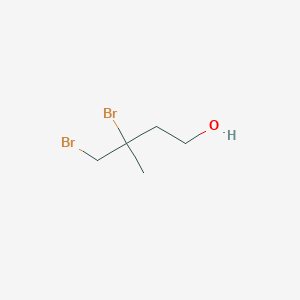
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
